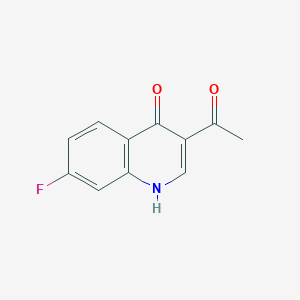

3-Acetyl-7-fluoroquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

3-acetyl-7-fluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C11H8FNO2/c1-6(14)9-5-13-10-4-7(12)2-3-8(10)11(9)15/h2-5H,1H3,(H,13,15) |

InChI Key |

CQNHDIDITISZSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F |

Origin of Product |

United States |

Significance of the Quinolinone Scaffold in Modern Drug Discovery Efforts

The quinolinone core, a bicyclic heterocyclic system, is a well-established "privileged structure" in medicinal chemistry. tandfonline.comnih.gov This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. tandfonline.com The versatility of the quinolinone framework allows for its chemical modification at various positions, enabling the synthesis of large libraries of derivatives with fine-tuned properties. nih.gov This adaptability is a key reason for its frequent use in the design of new drugs. tandfonline.comresearchgate.net

The biological activities associated with quinolinone derivatives are remarkably diverse, spanning a wide spectrum of therapeutic areas. nih.govnih.gov Historically, they are best known for their potent antibacterial effects, with the 4-quinolone-3-carboxylic acid motif forming the basis of the widely used fluoroquinolone antibiotics. nih.govnih.gov These agents function by targeting bacterial type II topoisomerase enzymes, crucial for DNA replication. nih.gov

Beyond their antibacterial prowess, quinolones have demonstrated significant potential in other critical areas of medicine. nih.gov Researchers have successfully modified the basic quinolone structure to develop compounds with potent anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net In oncology, quinoline-based compounds have been developed as kinase inhibitors and topoisomerase inhibitors, two important classes of anticancer agents. tandfonline.comnih.gov In fact, numerous quinoline (B57606) derivatives are currently under clinical investigation for cancer therapy. tandfonline.comnih.gov Furthermore, their utility extends to combating viral infections, with derivatives showing activity against HIV and Hepatitis C virus (HCV). nih.gov The quinoline scaffold has also been explored for the development of agents targeting metabolic diseases like diabetes, neurodegenerative disorders such as Alzheimer's disease, and cardiovascular conditions. nih.govresearchgate.netacs.org

The established synthetic pathways and the deep understanding of the structure-activity relationships (SAR) for this class of compounds make the quinolinone scaffold an attractive and reliable starting point for drug discovery programs. tandfonline.comnih.gov

Research Significance of 3 Acetyl 7 Fluoroquinolin 4 1h One As a Lead Scaffold

Direct Synthesis Pathways to this compound

The construction of the core 7-fluoroquinolin-4(1H)-one ring system can be achieved through several established synthetic routes, primarily involving the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) derivative.

Thermal Condensation Approaches from Aniline (B41778) Derivatives

A primary and widely utilized method for the synthesis of the quinolin-4(1H)-one core is the Gould-Jacobs reaction. quimicaorganica.orgwikipedia.org This thermal condensation strategy involves two key steps. The synthesis commences with the reaction of a substituted aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME). For the synthesis of the target compound's backbone, 3-fluoroaniline (B1664137) would be the appropriate starting material.

The initial reaction is a nucleophilic substitution where the amino group of the aniline displaces the ethoxy group of EMME, forming an anilinomethylenemalonate intermediate. wikipedia.orgjasco.ro This step is typically performed by heating the reactants, and the ethanol (B145695) produced can be removed to drive the reaction to completion. lookchem.com The subsequent and crucial step is a high-temperature intramolecular cyclization of the intermediate. jasco.ro This thermal cyclization, often carried out in a high-boiling point solvent like diphenyl ether at temperatures around 250°C, results in the formation of the fused pyridine ring, yielding an ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (which exists in tautomeric equilibrium with the 4-oxo form). lookchem.com

To obtain the final 3-acetyl derivative, a series of subsequent transformations would be necessary. The ethyl ester at the C-3 position would first be hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation. wikipedia.org Then, a Friedel-Crafts acylation or a similar method would be required to introduce the acetyl group at the C-3 position.

Table 1: Key Features of the Gould-Jacobs Reaction

| Step | Description | Typical Conditions |

| Condensation | Reaction of a fluoroaniline (B8554772) with diethyl ethoxymethylenemalonate (EMME). | Heating at ~100°C. lookchem.com |

| Cyclization | Thermal intramolecular cyclization of the resulting malonate intermediate. | High temperatures (~250°C) in a high-boiling solvent (e.g., diphenyl ether). jasco.rolookchem.com |

| Product | Initially yields an ethyl 4-hydroxyquinoline-3-carboxylate derivative. | Exists predominantly as the 4-oxo tautomer. wikipedia.org |

Other Synthetic Strategies for the Quinolin-4(1H)-one Core

Beyond the Gould-Jacobs reaction, other methods have been developed for constructing the quinolinone nucleus.

One notable approach begins with anthranilic acid derivatives. Acylation of methyl anthranilate with a suitable partner like ethyl acetoacetate, followed by an intramolecular Dieckmann cyclization of the resulting anilide intermediate, can lead to the formation of the quinolinone ring. researchgate.net

Another strategy involves the use of 2-methyl-3,1-benzoxazin-4-one as a precursor. This compound can undergo C-acylation with ethyl acetoacetate, followed by a base-mediated cyclization of the intermediate to furnish the 3-acetyl-4-hydroxyquinolin-2(1H)-one scaffold, a close analogue of the target molecule. researchgate.netrsc.org These alternative routes provide flexibility in accessing various substituted quinolinones by modifying the initial building blocks.

Regioselective Functionalization and Structural Elaboration of the Quinolinone Nucleus

Once the this compound core is synthesized, its structure can be further diversified by targeting specific reactive sites on the molecule.

N-1 Alkylation and Substituent Exploration

The nitrogen atom at the N-1 position of the quinolinone ring is a common site for functionalization. The N-alkylation of primary and secondary amines is a fundamental process in organic synthesis that can significantly alter the biological and physical properties of a molecule. nih.gov For quinolinones, N-alkylation is typically achieved by treating the parent compound with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net

The choice of base and solvent is crucial for achieving regioselectivity, as O-alkylation can be a competing reaction. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) generally favors N-alkylation. beilstein-journals.org This method allows for the introduction of a wide variety of substituents at the N-1 position, including simple alkyl chains, benzyl (B1604629) groups, and more complex moieties, enabling a systematic exploration of structure-activity relationships. The steric and electronic properties of substituents on the indazole scaffold, a related heterocycle, have been shown to significantly influence the N-1/N-2 regioisomeric distribution during alkylation. beilstein-journals.org

Table 2: Conditions for Regioselective N-1 Alkylation

| Reagents | Conditions | Outcome | Reference |

| Alkyl Halide, NaH | THF or DMF | Favors N-1 alkylation over O-alkylation. | beilstein-journals.org |

| Dialkyl Sulfates, Alkali | - | General method for quinolone alkylation. | researchgate.net |

| MeI, NaHMDA | THF | N-alkylation of complex alkaloids. | mdpi.com |

C-7 Modulations and Heterocyclic Annulations

The C-7 position, already bearing a fluorine atom in the target molecule, is another key site for modification. While the fluorine atom itself can be a site for nucleophilic aromatic substitution under certain conditions, more commonly, strategies focus on functionalizing other C-H bonds on the benzene ring of the quinoline (B57606) system.

For the related indole (B1671886) scaffold, site-selective C-H functionalization at the C-7 position has been achieved using directing groups. nih.gov Transition-metal-catalyzed reactions, often employing palladium or copper catalysts, can direct arylation, olefination, acylation, and alkylation to the C-7 position by installing a suitable directing group on the ring nitrogen. nih.govrsc.org These strategies could potentially be adapted for the 7-fluoroquinolin-4(1H)-one system to introduce further diversity.

Additionally, the inherent functionality of the starting aniline can be used to introduce groups at the C-7 position. For instance, starting a synthesis with an aniline that has a different substituent at the meta-position (which becomes the C-7 position of the quinolinone) allows for the incorporation of various functional groups. A reported synthesis of a 7-amino-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one utilized m-phenylenediamine (B132917) as the starting material, demonstrating this principle. nih.gov This amino group could then serve as a handle for further reactions, including the construction of fused heterocyclic rings (annulation).

C-3 Acyl Group Manipulation and Side Chain Introduction

The acetyl group at the C-3 position is a versatile handle for a wide range of chemical transformations. The carbonyl carbon of the acetyl group is electrophilic and can react with various nucleophiles. wikipedia.org

One of the most common reactions involving the C-3 acetyl group is condensation with nitrogen-based nucleophiles. For example, reaction with hydrazines can form hydrazones, which can subsequently be cyclized to form fused pyrazolo[4,3-c]quinolone systems. researchgate.netresearchgate.net Similarly, reaction with hydroxylamine (B1172632) yields an oxime, which can undergo a Beckmann rearrangement to form fused oxazolo[5,4-c]quinolones. researchgate.net

The active methylene (B1212753) protons of the acetyl group can also participate in reactions. A particularly useful transformation is the Knoevenagel condensation, which involves the reaction of the active methylene compound (the 3-acetyl group) with an aldehyde or ketone in the presence of a weak base like piperidine. sigmaaldrich.comwikipedia.orgyoutube.com This reaction leads to the formation of α,β-unsaturated carbonyl compounds, effectively extending the side chain at the C-3 position. wikipedia.orgalfa-chemistry.com These extended enone systems can then undergo further reactions, such as Michael additions, to introduce even more complex substituents and build fused ring systems. researchgate.net

Table 3: Reactivity of the C-3 Acetyl Group

| Reaction Type | Reagents | Product Type | Reference |

| Hydrazone Formation | Hydrazines | Hydrazones, Pyrazolo[4,3-c]quinolones | researchgate.netresearchgate.net |

| Oxime Formation | Hydroxylamine | Oximes, Oxazolo[5,4-c]quinolones | researchgate.net |

| Knoevenagel Condensation | Aldehydes/Ketones, weak base | α,β-Unsaturated ketones (enones) | researchgate.netwikipedia.org |

| Enaminone Formation | DMF-DMA | 3-[3-(dimethylamino)prop-2-enoyl] derivatives | researchgate.net |

Sustainable Synthesis Paradigms for Quinolinone Derivatives

The development of environmentally benign synthetic methodologies for quinolinone derivatives has become a significant focus in modern organic chemistry. These strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to classical methods, which often require harsh conditions and stoichiometric reagents. researchgate.net

Key sustainable approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields in quinoline synthesis, such as in the Friedländer and Gould-Jacobs reactions. jasco.ro This technique offers a significant advantage by providing rapid and uniform heating.

Green Catalysts: Researchers are exploring the use of more environmentally friendly and reusable catalysts. Examples include the use of formic acid as a biodegradable catalyst and solid acid catalysts like Nafion NR50, which can be easily recovered and reused. wikipedia.org Calcium-catalyzed reactions, such as the use of Ca(OTf)₂, also present a sustainable alternative to more toxic metal catalysts. researchgate.net

One-Pot Reactions: Multi-component, one-pot syntheses are inherently more sustainable as they reduce the number of intermediate purification steps, thereby saving solvents and energy. researchgate.net

Biocatalysis: The use of enzymes in the synthesis of quinoline derivatives is an emerging green alternative. wikipedia.org Type III polyketide synthases (PKSs), for instance, have been identified that can produce quinolone scaffolds from simple precursors under mild, aqueous conditions. nih.gov

These green chemistry principles are actively being applied to the synthesis of various quinoline and quinolinone structures, paving the way for more economical and environmentally friendly production of compounds like this compound. researchgate.netwikipedia.org

| Sustainable Strategy | Description | Key Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. | Reduced reaction times, improved yields, energy efficiency. | Gould-Jacobs and Friedländer quinoline synthesis. jasco.ro |

| Green Catalysts | Employs non-toxic, renewable, or reusable catalysts. | Reduced toxicity, catalyst recyclability, lower environmental impact. | Formic acid, Ca(OTf)₂, Nafion NR50. wikipedia.orgresearchgate.net |

| One-Pot Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. | Solvent and energy savings, reduced waste, higher process efficiency. | Multi-component synthesis of functionalized quinolones. researchgate.net |

| Biocatalysis | Uses enzymes or whole organisms to catalyze reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. | Type III PKS for quinolone scaffold synthesis. nih.gov |

Mechanistic Investigations of Quinolinone Formation and Functionalization Reactions

The formation of the quinolin-4-one ring system is governed by several well-studied reaction mechanisms. Understanding these pathways is crucial for controlling regioselectivity and optimizing reaction conditions for the synthesis of specific analogues like this compound.

Gould-Jacobs Reaction Mechanism: A plausible and widely used route for synthesizing 4-hydroxyquinoline (B1666331) derivatives involves the Gould-Jacobs reaction. wikipedia.org The mechanism proceeds through several key steps:

Condensation: An aniline derivative (e.g., 3-fluoroaniline) undergoes a nucleophilic attack on an ethoxymethylenemalonate derivative. This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate. wikipedia.org

Cyclization: Under thermal conditions, a 6-electron electrocyclization occurs. The aromatic ring attacks the ester carbonyl group, leading to the formation of the quinoline ring and elimination of a second molecule of ethanol. wikipedia.org

Tautomerization: The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with its more stable 4-oxo (or quinolin-4-one) form. wikipedia.org

Saponification and Decarboxylation: To obtain the final quinolin-4-one, the ester group at the 3-position is hydrolyzed to a carboxylic acid, which is then removed via decarboxylation upon heating. wikipedia.org

Camps Cyclization Mechanism: An alternative pathway to quinolin-4-ones is the Camps cyclization, which involves the intramolecular cyclization of an o-acylaminoacetophenone. mdpi.comwikipedia.org

Enolate Formation: In the presence of a base (e.g., hydroxide (B78521) ion), a proton is abstracted from the methylene group adjacent to the ketone, forming an enolate. mdpi.com

Intramolecular Aldol Condensation: The enolate then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion. mdpi.com

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic quinolin-4-one ring system. mdpi.com

Functionalization Reactions: The 3-acetyl group on the quinolinone ring is a key site for chemo-diversification. The carbonyl and methyl groups of the acetyl moiety can undergo a variety of reactions, including:

Condensation reactions with amines or hydrazines to form imines, hydrazones, or pyrazole (B372694) rings.

Knoevenagel condensation with active methylene compounds. researchgate.net

Halogenation at the methyl group, followed by nucleophilic substitution.

These functionalization reactions allow for the creation of a diverse library of analogues from the this compound scaffold, enabling further exploration of their chemical and biological properties. researchgate.net

| Reaction | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Gould-Jacobs Reaction | Nucleophilic attack of aniline on malonate derivative and ethanol elimination. | Thermal 6-electron electrocyclization to form the quinoline ring. | Saponification and decarboxylation to yield the final product. wikipedia.org |

| Camps Cyclization | Base-catalyzed formation of an enolate from an o-acylaminoacetophenone. | Intramolecular nucleophilic attack of the enolate on the amide carbonyl. | Dehydration of the cyclic intermediate to form the quinolinone. mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 3 Acetyl 7 Fluoroquinolin 4 1h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (¹H and ¹³C NMR)

For analogues such as 3-acetyl-4-hydroxyquinoline derivatives, the ¹H NMR spectra exhibit characteristic signals. For instance, the aromatic protons of the quinoline (B57606) ring typically appear in the range of δ 7.0-8.5 ppm. The chemical shifts are influenced by the nature and position of substituents. In a 3-acetyl-4-hydroxy-8-methylquinoline analogue, aromatic protons were observed at δ 8.47 (s, 1H), 8.07 (d, 1H), 7.47 (d, 1H), and 7.23 (t, 1H) researchgate.net. The singlet for the acetyl methyl protons is typically found further upfield, for example at δ 2.56 ppm for 3-acetyl-4-hydroxy-7-chloroquinoline researchgate.net. The NH proton of the quinolinone ring, when present, gives a broad singlet that can be confirmed by D₂O exchange.

The ¹³C NMR spectra provide complementary information. The carbonyl carbons of the quinolinone ring and the acetyl group are particularly deshielded, appearing at low field values. For various quinolinone derivatives, the C4-OH carbon (in its enolic form) resonates around δ 178 ppm, while the C2 carbonyl appears near δ 161 ppm ceon.rs. The acetyl carbonyl carbon is expected in the δ 195-205 ppm region. Carbons in the aromatic ring system typically resonate between δ 115 and 140 ppm, with their exact shifts dependent on the electronic effects of the substituents. For the target molecule, the fluorine atom at the C-7 position would induce characteristic splitting patterns in the signals of nearby carbon and proton atoms due to C-F and H-F coupling.

| Analogue | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 3-Acetyl-4-hydroxy-8-methylquinoline | 8.47 (s, 1H, ArH), 8.07 (d, 1H, ArH), 7.47 (d, 1H, ArH), 7.23 (t, 1H, ArH), 2.59 (s, 3H, ArCH₃), 2.50 (s, 3H, AcCH₃) | Data not specified in source | researchgate.net |

| 3-Acetyl-4-hydroxy-7-chloroquinoline | 8.41 (s, 1H, ArH), 8.16 (d, 1H, ArH), 7.53 (t, 1H, ArH), 7.31 (d, 1H, ArH), 2.56 (s, 3H, AcCH₃) | Data not specified in source | researchgate.net |

| 4-methylquinolin-2(1H)-one | 12.88 (s, 1H, NH), 7.68 (d, 1H), 7.50 (d, 2H), 7.15-7.31 (m, 1H), 6.61 (s, 1H), 2.52 (s, 3H, CH₃) | 164.56, 149.34, 138.29, 130.50, 124.35, 122.49, 120.43, 116.74 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of a molecule. The spectra provide a fingerprint of the functional groups present.

In the IR spectrum of a 3-acetyl-7-fluoroquinolin-4(1H)-one analogue, several characteristic absorption bands are expected. The N-H stretching vibration of the quinolinone ring typically appears as a broad band in the region of 3300-3400 cm⁻¹. The C=O stretching vibrations are prominent features. The lactam carbonyl (C=O) of the quinolinone ring is expected around 1650-1670 cm⁻¹, while the acetyl C=O stretch would likely appear at a higher wavenumber, around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. nih.govmdpi.com The C-F stretching vibration for the fluoro-substituent would result in a strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy provides additional insights, particularly for non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the quinoline system are often strong in the Raman spectrum. The C=O and C=C stretching vibrations are also Raman active and can be used to corroborate IR data. For acetylacetone, a related β-dicarbonyl compound, strong Raman lines are observed in the 1600 cm⁻¹ region, which are correlated with ring modes mixed with OH in-plane bending motions. nih.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (in quinolinone ring) | 3300 - 3400 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (acetyl) | 1680 - 1700 | Stretching |

| C=O (lactam) | 1650 - 1670 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-F | 1000 - 1300 | Stretching |

| C-N | 1314 - 1325 | Stretching mdpi.com |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound (C₁₁H₈FNO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺, would be observed in the HRMS spectrum. The measured m/z value is then compared to the theoretical value to confirm the molecular formula. For example, in the analysis of various quinolinone derivatives, HRMS (ESI) was used to confirm the calculated molecular formulas, with measured values closely matching the theoretical masses. rsc.org

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation. For fluoroquinolones, common fragmentation pathways include the loss of small molecules like CO₂, H₂O, and portions of substituents on the quinolone core. iaea.org These fragmentation patterns are diagnostic and help to piece together the molecular structure.

| Compound | Molecular Formula | Ion | Calculated Exact Mass (Da) | Reference Analogue HRMS Data |

|---|---|---|---|---|

| This compound | C₁₁H₈FNO₂ | [M+H]⁺ | 206.0617 | Methyl 4-(methoxycarbonyl)quinolin-2(1H)-one (C₁₃H₁₁NO₃), [M+H]⁺: Calculated 230.0812, Measured 230.0823 rsc.org |

Single-Crystal X-ray Diffraction for Definitive Stereochemical Assignment

Single-crystal X-ray diffraction is the gold standard for the unequivocal determination of a molecule's three-dimensional structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the compound.

For a related quinazolinone derivative, single-crystal X-ray diffraction confirmed the molecular structure and provided details on the crystal packing, which was dominated by non-covalent interactions. nih.gov Similarly, a crystal structure of the target compound would definitively confirm the tautomeric form (keto-enol) present in the solid state and reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal lattice formation. The data obtained from such an analysis includes unit cell parameters (a, b, c, α, β, γ), space group, and the precise coordinates of each atom in the asymmetric unit.

| Analogue | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govnih.govacs.orgtriazolo [3,4-b] nih.govnih.govnih.govthiadiazole | Monoclinic | P2₁/n | Unit cell parameters: a = 7.8707(2) Å, b = 15.9681(4) Å, c = 11.798(4) Å, β = 100.283(3)°. Packing dominated by N…H, S…H, and C…C interactions. | mdpi.com |

| 3-Acetyloxazolin-2-one | Orthorhombic | Pbca | Unit cell parameters: a = 6.8375(6) Å, b = 12.0213(10) Å, c = 14.2226(13) Å. Shows a planar imide nitrogen with the exocyclic C=O oriented anti to the ring N–C(=O) bond. | st-andrews.ac.uk |

| 3-Acetyl-4-hydroxy-6-chloro-4-phenylquinolinone derivative | Not specified | Not specified | Non-hydrogen atoms are located in a single plane, stabilized by an intramolecular hydrogen bond O–H⋯O. | nih.gov |

Structure Activity Relationship Sar Probes of 3 Acetyl 7 Fluoroquinolin 4 1h One Derivatives

Systematic Elucidation of Structure-Activity Relationships for Target Modulation

The biological activity of quinolone derivatives is intricately linked to their chemical structure. Modifications at the N-1, C-3, and C-7 positions of the 4-quinolone core have been shown to significantly impact their physical, chemical, pharmacokinetic, and pharmacological properties. The primary targets for these compounds are the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. The interaction with these enzymes is crucial for the compound's antibacterial effect.

The core structure of 3-acetyl-7-fluoroquinolin-4(1H)-one provides a key scaffold for derivatization. The fluorine atom at the C-7 position is a common feature in many potent fluoroquinolone antibiotics, enhancing their antibacterial activity. The acetyl group at the C-3 position is a less common modification compared to the carboxylic acid moiety found in most clinically used fluoroquinolones. However, it is this feature that makes the SAR studies of this particular scaffold intriguing.

Impact of N-1 Substitutions on Biological Activity Profiles

The substituent at the N-1 position of the quinolone ring plays a pivotal role in determining the potency and spectrum of biological activity. A variety of substituents have been explored, and their effects are often dependent on the specific bacterial strains being targeted. For instance, in a series of N-1 substituted quinolones, the order of antimycobacterial activity was found to be tert-butyl ≥ cyclopropyl (B3062369) > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl. This suggests that bulky and lipophilic groups at the N-1 position can enhance activity against certain bacteria.

Role of C-7 Substituents in Modulating Bioactivity

The C-7 position is one of the most extensively modified sites in the development of quinolone-based agents. The substituent at this position significantly influences the compound's spectrum of activity, potency, and pharmacokinetic properties. mdpi.comnih.gov Generally, heterocyclic amines, such as piperazine (B1678402) and pyrrolidine, are common C-7 substituents that have proven to be effective.

In a study involving N(7) position-modified balofloxacins, the introduction of an acetyl group to the C-7 substituent of moxifloxacin (B1663623) and pazufloxacin (B1662166) resulted in varied effects on their antibacterial activities. nih.gov The activity of the resulting compounds was found to be highly dependent on the parent fluoroquinolone structure. nih.gov For instance, the acetylation of moxifloxacin and pazufloxacin led to a decrease in activity against certain strains, highlighting the complex interplay between the C-7 substituent and the rest of the molecule. nih.gov

The following table summarizes the in vitro antimicrobial data for some N(7)-acetylated fluoroquinolones compared to their parent compounds.

| Compound | Parent Drug | Modification | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. E. coli |

| 2-f | Moxifloxacin | Acetylated | Weaker than parent | Weaker than parent | Weaker than parent |

| 2-g | Pazufloxacin | Acetylated | 25-50 | >50 | >50 |

| 1f | Moxifloxacin | - | - | - | - |

| 1g | Pazufloxacin | - | 0.156-0.625 | - | - |

Data sourced from a study on N(7) position-modified balofloxacins. nih.gov

These findings underscore that while the C-7 position is a key site for modification, the nature of the substituent and its interaction with the core quinolone structure are critical determinants of biological activity. nih.gov

Influence of C-3 Modifications on Ligand-Target Interactions

The traditional fluoroquinolone antibiotics possess a carboxylic acid group at the C-3 position, which is essential for their binding to the DNA-gyrase complex. The replacement of this carboxylic acid with an acetyl group, as seen in this compound, represents a significant structural deviation. This modification can alter the compound's interaction with its target enzymes.

Stereochemical Considerations in Biological Efficacy

Stereochemistry can play a profound role in the biological activity of fluoroquinolones. The introduction of a chiral center can lead to enantiomers with significantly different potencies. A classic example is ofloxacin, which has a chiral center at the C-3 position of its oxazine (B8389632) ring. The (S)-enantiomer, levofloxacin, is reported to have antibacterial activity up to two orders of magnitude greater than the (R)-enantiomer. nih.gov This difference in activity is attributed to the differential inhibitory activity against DNA gyrase. nih.gov

Similarly, for other fluoroquinolones, the spatial arrangement of substituents can be critical for effective binding to the target. For instance, in some 3,5-dimethylpiperazinyl derivatives, only the trans isomer was active in stimulating enzyme-mediated DNA cleavage, suggesting the presence of an asymmetric barrier in the mammalian enzyme that favors the less bulky trans-substituent.

While specific stereochemical studies on this compound are not widely available, the principles derived from other chiral fluoroquinolones suggest that if a chiral center were introduced into its derivatives, the resulting stereoisomers would likely exhibit different biological activities.

In Silico Investigations: Computational Approaches to 3 Acetyl 7 Fluoroquinolin 4 1h One Chemistry and Biology

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.

For 3-Acetyl-7-fluoroquinolin-4(1H)-one, DFT calculations can be employed to determine a variety of molecular properties. These include the optimization of the molecule's three-dimensional geometry to its most stable conformation. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial descriptors of chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity. For instance, a smaller HOMO-LUMO gap suggests higher reactivity. In a study on a related compound, 3-acetyl-4-hydroxyquinolin-2(1H)-one, quantum mechanics calculations were used to determine the most stable tautomeric form by comparing their heat of formation values. researchgate.net Similarly, for novel 3-acetylpyridin-2(1H)-one derivatives, quantum chemical parameters such as HOMO and LUMO energies were calculated to understand their reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Properties of this compound (Theoretical Data)

| Parameter | Value (Illustrative) | Significance |

| Total Energy | -X a.u. | Represents the total energy of the molecule in its ground state. |

| HOMO Energy | -Y eV | Indicates the electron-donating capability. |

| LUMO Energy | -Z eV | Indicates the electron-accepting capability. |

| HOMO-LUMO Gap | (Y-Z) eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | D debye | Measures the overall polarity of the molecule. |

Note: The values in this table are for illustrative purposes and would be determined through actual DFT calculations.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a protein target.

In the context of this compound, molecular docking simulations could be used to screen for potential biological targets. By docking the compound into the active sites of various enzymes or receptors, researchers can hypothesize its mechanism of action. For example, quinolinone derivatives have been investigated as inhibitors of various enzymes, and docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. A study on 7-acetamido substituted indoles, which share structural similarities, utilized molecular docking to suggest that these compounds bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. nih.gov Similarly, docking studies of 7-methoxytacrine-4-pyridinealdoxime with human acetylcholinesterase helped to elucidate intermolecular interactions within the binding sites. nih.gov

The results of docking simulations are often presented as a scoring function, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. These simulations can guide the design of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule or a ligand-protein complex.

For this compound, MD simulations can be used to study its flexibility and the stability of its different conformations in a simulated biological environment (e.g., in water). When applied to a ligand-receptor complex predicted by molecular docking, MD simulations can assess the stability of the binding pose over time. Fluctuations in the ligand's position and changes in the protein's conformation can provide a more realistic picture of the binding event. This technique has been widely used to evaluate the internal movement and structural changes in proteins upon ligand binding. nih.gov For example, MD simulations were used to confirm the stability of a potential inhibitor within the active site of a cysteine protease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, untested compounds can be predicted based on their structural features.

To develop a QSAR model for a series of quinolinone derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) would be required. Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

While no specific QSAR models for this compound are publicly available, the principles of QSAR are widely applied in medicinal chemistry to guide lead optimization.

Computational ADMET Profiling and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational methods play a crucial role in the early assessment of these properties, helping to identify potential liabilities and reduce late-stage attrition in drug development.

For this compound, various computational models can predict its ADMET profile. These models are often based on large datasets of known drugs and experimental data. For example, predictions can be made for properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition or induction of cytochrome P450 enzymes. In a study of tacrine-based compounds, ADMET analysis was performed to assess drug-likeness and the ability to cross the blood-brain barrier. researchgate.net

Drug-likeness is another important concept that is often assessed computationally. It is a qualitative assessment of the probability that a compound will be orally active with physicochemical properties similar to known drugs. This is often evaluated using rules such as Lipinski's Rule of Five.

Table 2: Illustrative Computational ADMET and Drug-Likeness Profile of this compound (Predicted Data)

| Property | Predicted Value (Illustrative) | Implication |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | < 5 | Compliant with Lipinski's Rule |

| H-bond Donors | < 5 | Compliant with Lipinski's Rule |

| H-bond Acceptors | < 10 | Compliant with Lipinski's Rule |

| Blood-Brain Barrier Penetration | Low/High | Predicts potential for CNS activity |

| CYP2D6 Inhibition | Yes/No | Predicts potential for drug-drug interactions |

| Human Oral Absorption | Good/Moderate/Poor | Predicts bioavailability after oral administration |

Note: The values in this table are for illustrative purposes and would be generated by various predictive software tools.

Molecular Mechanism of Action Studies of 3 Acetyl 7 Fluoroquinolin 4 1h One Analogues

Exploration of Molecular Targets and Pathways

The therapeutic potential of 3-Acetyl-7-fluoroquinolin-4(1H)-one analogues stems from their ability to modulate the activity of key enzymes involved in critical cellular and viral processes. Research has identified several molecular targets, highlighting the versatility of the quinolinone core in designing specific inhibitors.

Analogues of this compound, which fall under the broader class of quinolone derivatives, have been investigated for their potential to inhibit HIV-1 integrase. This enzyme is crucial for the replication of the human immunodeficiency virus (HIV) as it catalyzes the insertion of the viral DNA into the host cell's genome. The 4-quinolone-3-carboxylic acid scaffold, structurally related to the compound of interest, is a key feature of the approved HIV integrase inhibitor, elvitegravir (B1684570) rsc.org. The mechanism of inhibition involves the chelation of essential metal ions within the enzyme's active site, thereby blocking the strand transfer process of viral DNA integration rsc.orgkhanacademy.org. The inhibitory activity of these compounds is a critical area of research in the development of new antiretroviral therapies researchgate.net.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) biorxiv.orgnih.gov. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease biorxiv.org. Certain quinoline (B57606) and quinolinone derivatives have been explored as AChE inhibitors. The mechanism of action for many AChE inhibitors involves binding to the active site of the enzyme, thereby preventing acetylcholine from being hydrolyzed biorxiv.org. The kinetics of this inhibition can vary, with some compounds acting as competitive or mixed-type inhibitors nih.govnih.gov. The structural features of the quinolinone scaffold allow for modifications that can enhance binding affinity and selectivity for AChE nih.govcarewellpharma.in.

Fluoroquinolones, a class of antibacterial agents to which this compound is related, are well-known for their inhibition of bacterial DNA gyrase and topoisomerase IV nih.govnih.gov. These enzymes are essential for bacterial DNA replication, transcription, and repair nih.govnih.gov. The inhibitory action involves the formation of a stable complex between the quinolone, the enzyme, and the bacterial DNA. This complex traps the enzyme in its cleavage-competent state, leading to double-strand breaks in the DNA and ultimately bacterial cell death nih.gov. The potency of these compounds can be influenced by substituents on the quinolone ring system nih.gov.

Enzyme Kinetics of Inhibitory Interactions

Understanding the enzyme kinetics of the inhibitory interactions of this compound analogues is crucial for elucidating their mechanism of action and for the development of more potent and selective drugs. Kinetic studies can reveal the type of inhibition (e.g., competitive, non-competitive, or mixed) and provide key parameters such as the inhibition constant (Ki) and the Michaelis-Menten constant (Km) khanacademy.orgnih.govlibretexts.org.

For acetylcholinesterase inhibitors, kinetic analyses have shown that different compounds can exhibit various modes of inhibition. For instance, some inhibitors act in a mixed-type fashion, affecting both the binding of the substrate and the catalytic activity of the enzyme nih.gov. The determination of these kinetic parameters helps in comparing the potency of different analogues and in understanding how structural modifications affect their interaction with the enzyme khanacademy.orgnih.gov.

Interactive Table: Enzyme Inhibition Kinetics Data for Representative Inhibitors.

| Enzyme | Inhibitor Class | Inhibition Type | Ki (nM) | Km (mM) |

|---|---|---|---|---|

| Acetylcholinesterase | Tolserine | Partial Non-competitive | 4.69 | 0.08 |

Receptor Binding Affinity Determination

The effectiveness of a drug is often related to its binding affinity for its molecular target. For analogues of this compound, determining the receptor binding affinity is a key step in evaluating their potential as therapeutic agents. Techniques such as radioligand binding assays and surface plasmon resonance are commonly used to quantify the strength of the interaction between a compound and its target protein. While specific binding affinity data for this compound analogues are not detailed in the provided search results, studies on related fluoroquinolone compounds have investigated their binding to bacterial DNA gyrase and topoisomerase IV researchgate.netnih.gov. These studies are essential for understanding the structure-activity relationships that govern the potency of these inhibitors.

Cellular Target Engagement and Subcellular Localization

Confirming that a compound reaches and interacts with its intended target within a cellular environment is a critical aspect of drug development biorxiv.orgdiscoverx.com. Cellular target engagement assays can verify that a drug is cell-permeable and binds to its specific target in a physiological context discoverx.com. For instance, the cellular thermal shift assay (CETSA) is a method used to assess drug binding to its target protein in intact cells biorxiv.org.

The subcellular localization of a compound can also influence its efficacy. For antibacterial quinolones, their ability to penetrate the bacterial cell wall and accumulate at the site of their target enzymes, DNA gyrase and topoisomerase IV, is crucial for their activity. Similarly, for compounds targeting enzymes within the central nervous system, the ability to cross the blood-brain barrier is a key consideration researchgate.net. While specific studies on the cellular target engagement and subcellular localization of this compound are not available in the provided results, research on related quinolinone derivatives highlights the importance of these evaluations in the drug discovery process nih.gov.

Strategic Integration of 3 Acetyl 7 Fluoroquinolin 4 1h One Scaffold in Hybrid Molecular Design

Hybrid Molecule Design Incorporating the Quinolinone Scaffold with Other Pharmacophores

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy to design multi-target ligands or to enhance the activity of a primary pharmacophore. The 3-Acetyl-7-fluoroquinolin-4(1H)-one scaffold is a versatile platform for creating such hybrid molecules. The acetyl group at the 3-position and the secondary amine in the quinolinone ring provide reactive handles for synthetic elaboration and linkage to other pharmacophoric units.

For instance, the quinolinone core can be coupled with other heterocyclic systems known for their distinct biological activities. While direct examples involving this compound are not extensively documented in publicly available research, the general strategy of creating hybrid molecules from quinolinone cores is well-established. This includes combining the quinolinone moiety with scaffolds such as 1,3,4-thiadiazole (B1197879) or theophylline (B1681296) to target a range of biological pathways. The 1,3,4-thiadiazole ring, for example, is a known pharmacophore in various antimicrobial and anticancer agents. nih.gov A hypothetical hybrid could involve linking the 3-acetyl group of the quinolinone to a functionalized 1,3,4-thiadiazole, potentially leading to compounds with dual-action capabilities.

The following table illustrates potential pharmacophores that could be hybridized with the this compound scaffold based on established medicinal chemistry principles.

| Pharmacophore | Potential Therapeutic Target/Activity | Rationale for Hybridization with Quinolinone |

| 1,3,4-Thiadiazole | Antimicrobial, Anticancer | Creation of dual-target agents, potential for synergistic effects. |

| Theophylline | Adenosine receptor antagonist, Anti-inflammatory | Combining anti-inflammatory and other potential quinolinone activities. |

| Piperidine | CNS disorders, Cholinesterase inhibition | Access to novel chemical space for neurological targets. nih.gov |

| Sulfonamide | Antibacterial, Carbonic anhydrase inhibition | Development of novel antibacterial agents with a different mechanism of action. nih.gov |

Prodrug Design and Bioreversible Linkages for Enhanced Delivery

Prodrug design is a critical strategy for overcoming pharmacokinetic challenges such as poor solubility, limited permeability, and metabolic instability. nih.gov The this compound scaffold possesses functional groups amenable to prodrug derivatization. The 4(1H)-one tautomer presents a hydroxyl group that can be masked with bioreversible linkages.

A common approach involves the formation of ester or ether linkages that can be cleaved in vivo by enzymatic or chemical means to release the active parent drug. nih.gov For quinolone-based compounds, strategies to improve properties like aqueous solubility have been explored. nih.gov One such strategy applicable to the this compound scaffold could be the attachment of a hydrophilic promoiety, such as a phosphate (B84403) or an amino acid, to the 4-oxo group via a bioreversible linker.

Bioreversible linkages are designed to be stable during drug administration and transit but are cleaved at the target site. Examples of such linkages include:

Esters: Cleaved by esterases, which are abundant in the body.

Carbonates: Can be designed for enzymatic or pH-sensitive cleavage.

Phosphates: Offer improved water solubility and are cleaved by phosphatases.

Disulfide Linkages: Can be cleaved in the reducing environment of the cell. nih.gov

A hypothetical prodrug of this compound could involve the synthesis of a phosphate ester at the 4-position, which would be expected to significantly increase water solubility and be readily cleaved in vivo to release the active drug.

Combinatorial Chemistry and Library Synthesis for High-Throughput Screening Initiatives

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the drug discovery process by enabling the rapid synthesis and evaluation of large numbers of compounds. nih.gov The this compound scaffold is an ideal starting point for the construction of a focused chemical library. The presence of multiple reaction sites allows for the introduction of diverse chemical functionalities.

The synthesis of a library based on this scaffold could involve parallel reactions where a set of building blocks is reacted with the core molecule. For example, the acetyl group at the 3-position can be a handle for various condensation reactions to introduce a wide range of substituents. Similarly, the N-H group of the quinolinone ring can be alkylated or acylated with different reagents.

The development of efficient high-throughput assays is crucial for screening these libraries to identify hit compounds with desired biological activities. nih.gov For instance, if the target is a specific enzyme, an assay can be designed to measure the inhibition of that enzyme by the compounds in the library. The data generated from HTS can then be used to establish structure-activity relationships (SAR) and guide the optimization of hit compounds into lead candidates.

The following table outlines a potential combinatorial library design based on the this compound scaffold.

| Scaffold Position | Type of Reaction | Example Building Blocks |

| 3-Acetyl Group | Aldol Condensation | Aromatic aldehydes, Heterocyclic aldehydes |

| 1-Position (N-H) | Alkylation/Acylation | Alkyl halides, Acyl chlorides |

| Aromatic Ring | (Further functionalization if desired) | (Requires multi-step synthesis) |

This systematic approach allows for the exploration of a vast chemical space around the this compound core, increasing the probability of discovering novel compounds with significant therapeutic potential.

Future Research Trajectories and Emergent Paradigms for 3 Acetyl 7 Fluoroquinolin 4 1h One

Development of Novel and Efficient Synthetic Protocols

The advancement of 3-Acetyl-7-fluoroquinolin-4(1H)-one and its derivatives is intrinsically linked to the development of sophisticated and efficient synthetic methodologies. While the quinolone core is well-established, future research will likely focus on innovative strategies for its modification, aiming to improve yield, reduce costs, and access novel chemical space.

Key areas of development include:

C-3 Position Modification: The 3-acetyl group is a prime site for chemical elaboration. Future synthetic protocols may focus on transforming this acetyl moiety into more complex heterocyclic systems. Research into the hybridization of fluoroquinolones by introducing different heterocyclic moieties at position 3 has shown promise for creating molecules with enhanced biological activity. nih.gov Synthetic approaches could involve the condensation of the carboxyl group with various reagents to form rings like oxadiazoles, thiazolotriazoles, or benzimidazoles. nih.gov

C-7 Position Diversification: The amine substituent at the C-7 position is a critical determinant of the antibacterial spectrum and pharmacokinetic properties of fluoroquinolones. brieflands.com While piperazine (B1678402) is a common substituent, novel protocols could explore the introduction of a wider array of cyclic amines, aminopyrrolidines, or unique side chains to modulate activity and potentially circumvent resistance mechanisms. nih.govorientjchem.org

Flow Chemistry and Catalysis: The adoption of continuous flow chemistry could offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Likewise, the development of novel catalytic systems (e.g., metal-catalyzed cross-coupling reactions) could enable the construction of complex derivatives of this compound with high precision and efficiency.

A summary of synthetic strategies applicable to the fluoroquinolone scaffold is presented below.

| Synthetic Strategy | Target Position | Potential Outcome | Reference |

| Heterocycle Formation | C-3 | Introduction of novel pharmacophores (e.g., oxadiazole, thiazole) to enhance or alter biological activity. | nih.gov |

| Side Chain Modification | C-7 | Modulation of antibacterial spectrum, pharmacokinetics, and target affinity. | brieflands.comresearchgate.net |

| Condensation Reactions | C-3 | Creation of fused heterocyclic systems with potentially novel mechanisms of action. | nih.gov |

| α-Bromo Ketone Reactions | C-7 Spacer | Synthesis of hybrid molecules with dual functionalities, such as coumarin-quinolone conjugates. | nih.gov |

Design of Multi-Target Directed Ligands and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm is often insufficient for treating complex multifactorial diseases or overcoming robust drug resistance. nih.gov The emerging strategy of using Multi-Target Directed Ligands (MTDLs) involves designing a single chemical entity that can simultaneously modulate multiple biological targets. nih.govnih.gov This polypharmacological approach holds immense promise for the derivatives of this compound.

Future design strategies could include:

Antibacterial Hybrids: To combat antimicrobial resistance, derivatives of this compound could be designed as antibiotic hybrids. nih.govmdpi.com This involves linking the fluoroquinolone core, which targets DNA gyrase and topoisomerase IV, to another molecule that inhibits a different bacterial process, such as cell wall synthesis or an efflux pump. mdpi.commdpi.com This dual-action approach could lead to synergistic effects and reduce the likelihood of resistance development. nih.govmdpi.com

Quinolone-Metal Chelators: The dysregulation of metal ions is a hallmark of several diseases, including neurodegenerative disorders. rsc.org By incorporating metal-chelating moieties into the this compound structure, MTDLs could be developed to not only exert a primary therapeutic effect but also restore metal ion homeostasis.

Addressing Complex Diseases: The MTDL concept is particularly relevant for diseases like cancer and Alzheimer's, which involve complex pathological networks. nih.govmdpi.com A thoughtfully designed derivative of this compound could, for instance, combine topoisomerase inhibition with antioxidant properties or the ability to modulate protein aggregation, creating a multifaceted therapeutic agent. rsc.org

Integration of Machine Learning and Artificial Intelligence in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering the potential to dramatically accelerate the design and optimization of new therapeutic agents. frontiersin.orgnih.gov For this compound, these computational tools can guide research in several key areas.

Predictive Modeling: Machine learning models, such as neural networks and support vector machines (SVM), can be trained on large datasets of existing quinolone compounds to predict the biological activity of novel, untested derivatives. nih.govnih.gov These models can identify quantitative structure-activity relationships (QSAR) to guide the synthesis of compounds with a higher probability of success, saving significant time and resources. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. amr-action.austanford.edu By providing the this compound scaffold as a starting point, these algorithms could generate novel structures with optimized properties, such as enhanced target binding, improved permeability across bacterial membranes, or reduced potential for off-target effects. stanford.edulanl.gov Recently, AI has been used to create recipes for novel drugs aimed at killing resistant strains of pathogens like Acinetobacter baumannii. stanford.edu

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel drug targets. themedicinemaker.com For instance, proteochemometrics (PCM) modeling, which incorporates descriptors of both ligands and protein targets, can help predict the bioactivities of compounds against multiple related targets, thereby identifying potential polypharmacological agents. mdpi.com While AI programs like AlphaFold have shown promise in predicting protein structures, their use in molecular docking simulations for antibiotic discovery still requires refinement to improve accuracy. themedicinemaker.com

| AI/ML Application | Description | Potential Impact on this compound | Reference |

| Predictive QSAR | Models learn relationships between chemical structure and biological activity to predict the efficacy of new compounds. | Faster identification of promising derivatives for synthesis and testing. | mdpi.comnih.gov |

| Generative AI | Algorithms design novel molecular structures with desired properties. | Creation of entirely new molecules based on the quinolone scaffold that have never been seen before. | amr-action.austanford.edu |

| Target Prediction | AI systems analyze biological data to predict how a compound will interact with specific protein targets. | Identification of multi-target capabilities and potential new therapeutic applications. | themedicinemaker.com |

| Permeability Modeling | ML models identify molecular properties that predict a compound's ability to cross bacterial membranes. | Design of derivatives with improved uptake into pathogenic bacteria. | lanl.gov |

Exploration of Unconventional Biological Targets and Disease Areas

While fluoroquinolones are archetypal antibacterial agents, their mechanism of action—inhibiting type II topoisomerases—has analogues in other domains of life, suggesting a broader therapeutic potential. mdpi.commdpi.com Future research on this compound and its derivatives should actively explore these unconventional biological targets and disease areas.

Anticancer Activity: A compelling area of research is the repositioning of fluoroquinolones as anticancer agents. mdpi.com Human topoisomerase II is a validated target for cancer chemotherapy, and some fluoroquinolones have demonstrated the ability to inhibit this enzyme and induce apoptosis in cancer cells. mdpi.com Systematic screening of a this compound derivative library against various cancer cell lines could uncover potent antiproliferative agents.

Antiviral and Antifungal Potential: The chemical versatility of the fluoroquinolone scaffold allows for the creation of hybrid molecules with a wide range of biological activities. nih.gov Studies have already indicated that certain fluoroquinolone hybrids possess antifungal and even anti-HIV properties. nih.gov This suggests that derivatives of this compound could be developed to treat infectious diseases beyond the bacterial domain.

Targeting Biofilms: Bacterial biofilms are communities of bacteria that are notoriously difficult to treat and are a source of chronic infections. numberanalytics.com Fluoroquinolones have shown an ability to penetrate biofilms and exert bactericidal activity, making them valuable candidates for treating complex infections like osteomyelitis. numberanalytics.com Research could focus on optimizing the structure of this compound to enhance its efficacy against biofilm-forming pathogens.

Q & A

Q. What are the established synthetic routes for 3-Acetyl-7-fluoroquinolin-4(1H)-one, and what reagents are critical for introducing the acetyl and fluoro substituents?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with malonic acid derivatives or via condensation reactions. For example, ethyl (triphenylphosphoranylidene)acetate is used to introduce acetyl groups through Wittig-like reactions under reflux in xylene . Fluorination at the 7-position may employ fluorinating agents like Selectfluor™ or via direct substitution using hydrofluoric acid under controlled conditions. Elemental analysis (C, H, N) and NMR spectroscopy are essential for verifying substituent positions and purity .

Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths and angles . ORTEP-3 provides graphical representations of thermal ellipsoids and molecular geometry . Complementary techniques like FT-IR and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the acetyl group without side reactions?

- Methodological Answer : Optimization involves varying reaction temperatures, solvent polarity (e.g., switching from xylene to DMF), and catalyst selection (e.g., Pd/C for hydrogenation steps). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate stability. For example, thermal condensation of anilines with malonic esters at 150–160°C minimizes byproducts . Kinetic studies using differential scanning calorimetry (DSC) may identify exothermic side reactions .

Q. What strategies resolve contradictions in reported antimicrobial or antimalarial activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences) or compound purity. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Validate purity via HPLC (>95%) and confirm structural integrity with SXRD . Cross-reference bioactivity with logP values and solubility profiles, as hydrophobicity impacts membrane penetration .

Q. How can regioselectivity challenges during fluorination be addressed to avoid positional isomers?

- Methodological Answer : Use directing groups (e.g., nitro or acetyl) to steer electrophilic fluorination to the 7-position. Isotopic labeling (e.g., ¹⁹F-NMR) tracks fluorination efficiency. Computational modeling (DFT calculations) predicts reactive sites based on electron density maps . For example, in pyrido[4,3-d]pyrimidinones, fluorine incorporation at specific positions correlates with antiplasmodial activity .

Q. What analytical approaches differentiate between keto-enol tautomerism in 4(1H)-quinolone derivatives?

- Methodological Answer : Variable-temperature NMR (VT-NMR) monitors proton shifts to identify tautomeric equilibria. X-ray crystallography provides definitive evidence: the keto form dominates in solid-state structures due to intramolecular hydrogen bonding . Solvent polarity studies (e.g., DMSO vs. CDCl₃) reveal tautomer prevalence in solution, critical for reactivity predictions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Contradictions often stem from solvent effects, impurities, or tautomerism. Reproduce spectra under identical conditions (solvent, concentration, temperature). Compare with computed NMR shifts (e.g., using Gaussian or ACD/Labs). For crystallographic disagreements, validate space group assignments via PLATON checks in SHELXL .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the biological targets of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) against SIRT1 or Plasmodium falciparum targets identifies potential binding modes . Pharmacophore modeling (MOE, Phase) aligns substituents with known inhibitors. ADMET predictors (e.g., SwissADME) assess bioavailability and toxicity risks before in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.